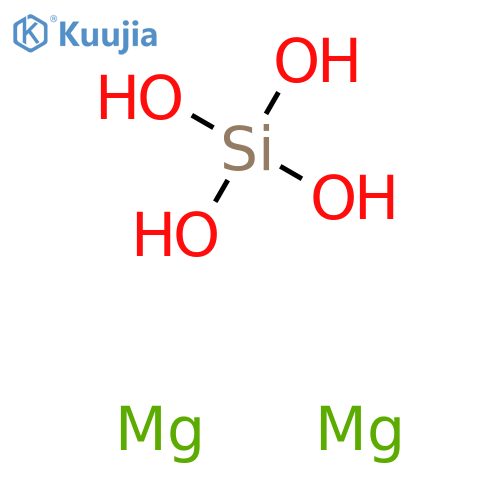Cas no 15118-03-3 (Forsterite (Mg2(SiO4)))

Forsterite (Mg2(SiO4)) structure
商品名:Forsterite (Mg2(SiO4))
Forsterite (Mg2(SiO4)) 化学的及び物理的性質
名前と識別子
-
- Forsterite (Mg2(SiO4))
- orthosilicic acid - magnesium (1:2)
- Forsterite
- magnesium,silicic acid
- DTXSID90164726
- 15118-03-3
- EINECS 239-169-2
-
- インチ: InChI=1S/2Mg.H4O4Si.4H/c;;1-5(2,3)4;;;;/h;;1-4H;;;;
- InChIKey: CFQFALVDPMJSHV-UHFFFAOYSA-N
- ほほえんだ: [Mg].[Mg].O[Si](O)(O)O
計算された属性
- せいみつぶんしりょう: 143.95782
- どういたいしつりょう: 143.9579685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
じっけんとくせい
- PSA: 80.92
Forsterite (Mg2(SiO4)) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42639-25g |
Forsterite, naturally occurring mineral, grains, approximately 0.06-0.19in |
15118-03-3 | naturally occurring mineral grains approximately 0.06-0.19in | 25g |
187.00 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42639-1g |
Forsterite, naturally occurring mineral, grains, approximately 0.06-0.19in |
15118-03-3 | naturally occurring mineral grains approximately 0.06-0.19in | 1g |
21.20 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42639-5g |
Forsterite, naturally occurring mineral, grains, approximately 0.06-0.19in |
15118-03-3 | naturally occurring mineral grains approximately 0.06-0.19in | 5g |
52.50 | 2021-05-24 |
Forsterite (Mg2(SiO4)) 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
15118-03-3 (Forsterite (Mg2(SiO4))) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
